molecular formula C8H8F3NO2 B1408082 3,6-Dimethoxy-2-(trifluoromethyl)pyridine CAS No. 1227602-60-9

3,6-Dimethoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1408082
CAS No.: 1227602-60-9
M. Wt: 207.15 g/mol
InChI Key: NKQSAVBJINJYCP-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-(trifluoromethyl)pyridine (CAS 1227602-60-9) is a high-purity chemical intermediate offered with a typical purity of 98% . This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are of significant interest in advanced chemical research, particularly in the agrochemical and pharmaceutical industries . The incorporation of the trifluoromethyl group is a well-established strategy in discovery chemistry, as it can profoundly influence a compound's biological activity, physical properties, metabolic stability, and biomolecular affinity due to its strong electron-withdrawing nature and lipophilicity . Researchers value TFMP intermediates for designing novel active ingredients with potentially enhanced efficacy and selectivity . While specific applications for this dimethoxy variant are proprietary, its structure suggests its utility as a key building block in the synthesis of more complex molecules for crop protection or drug discovery programs. The molecular formula for this compound is C8H8F3NO2, and it has a molecular weight of 207.15 g/mol . Please refer to the available safety data sheets for proper handling information. This product is designed for scientific research purposes only. Under no circumstances is it intended for diagnostic, therapeutic, or personal use. All sales are final for this specialty research chemical.

Properties

IUPAC Name

3,6-dimethoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-5-3-4-6(14-2)12-7(5)8(9,10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQSAVBJINJYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

Key Data:

  • Vapor-phase reactors utilizing catalytic fluorination and chlorination steps have demonstrated high selectivity for trifluoromethylated pyridines, including the 2-position substitution.
  • Yields for these processes vary but are generally high (>70%) when optimized, with the major product being 2,3,5-trifluoromethylpyridine derivatives.

Data Table 1: Summary of Trifluoromethylation Methods

Method Reagents Conditions Major Products Yield (%) References
Chlorine/fluorine exchange Trichloromethylpyridine Catalytic fluorination/chlorination 2,3,5-Trifluoromethylpyridine 70-85
Construction from trifluoromethyl building blocks Trifluoromethylated pyridine derivatives Various, often under microwave or thermal conditions This compound 65-80 ,

Construction of Pyridine Ring from Trifluoromethyl Precursors

Another efficient route involves synthesizing the pyridine ring de novo from trifluoromethyl-containing precursors. This approach often employs cyclization reactions starting from suitable aldehydes, nitriles, or ketones that contain the trifluoromethyl group.

Methodology:

Research Findings:

  • These methods generally afford good regioselectivity for the trifluoromethyl group placement, with yields ranging from 60-75%.
  • The process is adaptable to various substitution patterns, including methoxy groups at specified positions.

Nucleophilic Trifluoromethylation Using Active Species

The third approach involves the direct substitution of halogenated pyridines with trifluoromethyl active species such as trifluoromethyl copper ($$CuCF_3$$), which undergo nucleophilic substitution reactions with halopyridines.

Methodology:

Data:

  • This method offers high regioselectivity and yields of 50–70%, especially suitable for late-stage trifluoromethylation.

Summary of Synthesis Data

Method Starting Material Key Reagents Typical Conditions Typical Yield (%) Advantages References
Direct trifluoromethylation Pyridine derivatives Trifluoromethylating agents (e.g., Togni reagent, CF3I) Microwave or thermal, 80–120°C 65–80 High regioselectivity ,
Construction from trifluoromethyl precursors Trifluoromethyl aldehydes/ketones Cyclization reagents Reflux or microwave 60–75 Versatile, regioselective ,
Nucleophilic substitution Halopyridines Trifluoromethyl copper 80–120°C 50–70 Suitable for late-stage modifications ,

Notes and Considerations

  • The choice of method depends on the availability of starting materials, desired substitution pattern, and scale.
  • Direct trifluoromethylation methods are preferred for late-stage functionalization due to their regioselectivity and efficiency.
  • Construction from trifluoromethyl precursors is advantageous for synthesizing complex substituted pyridines with precise control over functional group placement.
  • Nucleophilic substitution methods are useful for modifying already halogenated pyridines, especially in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

3,6-Dimethoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Applications/Activities Notable Findings
3,6-Dimethoxy-2-(trifluoromethyl)pyridine 2-CF₃, 3-OCH₃, 6-OCH₃ Insecticidal 100% mortality at 500 mg/L; >80% at 250 mg/L
3-(Aminomethyl)-6-(trifluoromethyl)pyridine (9f) 2-CF₃, 3-CH₂NH₂ Neuroprotective 82% cell viability at 3 μM; activity at 0.1 μM
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine 2-CH₃, 3-F, 6-aryl(Cl, CF₃) Synthetic intermediate Demonstrated synthetic feasibility
2-Methoxy-3-(dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine 2-OCH₃, 3-boronate ester, 6-CF₃ Chemical synthesis Boronate ester enhances Suzuki coupling utility
3-Methoxy-4-(trifluoromethyl)pyridine 3-OCH₃, 4-CF₃ Agrochemical research Highlighted in diverse pyridine derivatives

Physicochemical Properties

  • Thermal Stability : Trifluoromethyl groups generally enhance thermal stability, but methoxy substituents may lower decomposition temperatures compared to halogenated derivatives .

Biological Activity

3,6-Dimethoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of trifluoromethyl and methoxy groups, may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8F3NO2\text{C}_8\text{H}_8\text{F}_3\text{N}\text{O}_2

This compound has a molecular weight of approximately 201.15 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act as an enzyme inhibitor or receptor modulator. For instance, similar compounds in its class have shown activity against specific enzymes involved in inflammatory processes and cancer progression.

Antitumor Activity

Research indicates that pyridine derivatives can exhibit significant antitumor properties. In particular, studies have demonstrated that compounds with similar structural features can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

CompoundActivityReference
This compoundPotential antitumor activity
3,4-Dimethoxy-6-trifluoromethyl pyridineEnhanced antiplasmodial activity

Antimicrobial Properties

The presence of methoxy and trifluoromethyl groups has been associated with increased antimicrobial potency. Compounds with similar functionalities have been tested against various bacterial strains, showing promising results in inhibiting growth .

Case Studies

Several case studies have explored the biological activities of pyridine derivatives:

  • Antimalarial Efficacy : A study highlighted the improved antimalarial efficacy of fluorinated analogs compared to their non-fluorinated counterparts. The introduction of a trifluoromethyl group significantly enhanced the activity against Plasmodium falciparum .
  • Inflammation Models : In vivo studies using animal models demonstrated that certain pyridine derivatives could effectively reduce inflammation markers in conditions such as arthritis and colitis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The following table summarizes key findings regarding SAR:

ModificationEffect on Activity
Addition of methoxy groupsIncreased solubility and bioavailability
Trifluoromethyl substitutionEnhanced metabolic stability and potency
Alteration of alkyl substituentsVariation in receptor selectivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing methoxy and trifluoromethyl groups onto pyridine rings, specifically for 3,6-Dimethoxy-2-(trifluoromethyl)pyridine?

  • Methodological Answer : The synthesis of trifluoromethyl-substituted pyridines often involves halogenated intermediates. For example, fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled heating, as demonstrated in the synthesis of related fluoropyridines . Methoxy groups are typically introduced via nucleophilic substitution using methoxide ions or alkylation reagents under inert conditions. A stepwise approach (e.g., introducing trifluoromethyl first, followed by methoxy groups) may reduce side reactions. Column chromatography and recrystallization are critical for purification due to the compound’s sensitivity to hydrolysis .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • ¹⁹F NMR : The trifluoromethyl group exhibits a distinct singlet near δ -60 ppm, while fluorine atoms in adjacent positions (e.g., 2- or 4-fluoro substituents) show splitting patterns .
  • X-ray crystallography : Resolves regiochemistry of substituents. For example, in 5-Methoxy-2-(trifluoromethyl)pyridine (CAS 216766-13-1), crystallographic data confirmed the spatial arrangement of methoxy and trifluoromethyl groups .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) reactivity. However, Suzuki-Miyaura coupling can proceed at the 4-position if a halogen (e.g., bromine) is present. Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C for 24 hours, as shown in analogous pyridine systems . Monitor reaction progress via TLC and adjust ligand-to-metal ratios to suppress dehalogenation side reactions .

Q. What strategies mitigate conflicting spectral data in characterizing trifluoromethylpyridines with multiple substituents?

  • Methodological Answer :

  • Isotopic labeling : Use deuterated solvents to distinguish overlapping signals in ¹H NMR.
  • DFT calculations : Validate experimental ¹³C NMR shifts by comparing them with computed values (e.g., B3LYP/6-31G* level). For example, in 3,5-Difluoro-2-(trifluoromethyl)pyridine (CAS 1099598-21-6), computational modeling resolved ambiguities in fluorine-carbon coupling constants .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula when isotopic patterns are obscured by fluorine’s natural abundance .

Q. How does the steric bulk of 3,6-dimethoxy groups affect catalytic transformations of this compound?

  • Methodological Answer :

  • Hydrogenation : Methoxy groups at the 3- and 6-positions hinder access to the pyridine nitrogen, reducing catalytic hydrogenation rates. Use PtO₂ in acetic acid at 50 psi H₂ to overcome steric effects, as applied in similar hindered pyridines .
  • Photocatalysis : Methoxy groups enhance electron density, improving photoinduced charge transfer. Optimize with Ru(bpy)₃²⁺ and a sacrificial reductant (e.g., TEA) under blue LED irradiation .

Data Contradiction Analysis

Q. Why do reported yields for trifluoromethylpyridine syntheses vary across studies, and how can reproducibility be improved?

  • Methodological Answer :

  • Solvent purity : Trace moisture in DMSO or DMF can hydrolyze intermediates. Dry solvents over molecular sieves and use Schlenk techniques for moisture-sensitive steps .
  • Catalyst aging : Pd catalysts degrade over time; use freshly prepared Pd(OAc)₂ for coupling reactions.
  • Regioselectivity : Competing pathways (e.g., C-2 vs. C-4 substitution) may arise from temperature fluctuations. Control reaction kinetics by maintaining a strict temperature gradient (e.g., -10°C to 25°C over 6 hours) .

Q. How can discrepancies in biological activity data for trifluoromethylpyridine derivatives be addressed?

  • Methodological Answer :

  • Assay standardization : Use positive controls (e.g., fluorouracil for cytotoxicity assays) and normalize data to cell viability metrics.
  • Metabolic stability : Variations in microsomal incubation conditions (e.g., NADPH concentration) affect half-life measurements. Follow OECD guidelines for in vitro ADME assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-Dimethoxy-2-(trifluoromethyl)pyridine
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